

Spectroscopic Characterization of 2-(3-Methylphenoxy)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(3-Methylphenoxy)ethanol

Cat. No.: B076546

[Get Quote](#)

Introduction

2-(3-Methylphenoxy)ethanol is an aromatic ether alcohol with applications in the synthesis of pharmaceuticals and as a fragrance component. Its chemical structure, comprising a substituted aromatic ring and a primary alcohol, gives rise to a distinct spectroscopic fingerprint. A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and structural elucidation in research and development settings. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-(3-Methylphenoxy)ethanol**, offering insights into the relationship between its molecular structure and spectral features.

The structural formula of **2-(3-Methylphenoxy)ethanol** is presented below:

Caption: Molecular structure of **2-(3-Methylphenoxy)ethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-(3-Methylphenoxy)ethanol**, both ^1H and ^{13}C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Spectroscopy

A sample of **2-(3-Methylphenoxy)ethanol** is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl_3), containing a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm). The spectra are recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument for ^1H NMR and a 100 MHz instrument for ^{13}C NMR.

^1H NMR Spectroscopy Analysis

The ^1H NMR spectrum of **2-(3-Methylphenoxy)ethanol** is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, the methylene protons of the ethoxy chain, and the hydroxyl proton.

Table 1: Predicted ^1H NMR Data for **2-(3-Methylphenoxy)ethanol** in CDCl_3

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.18	t	1H	Ar-H (H-5)
~6.76	m	3H	Ar-H (H-2, H-4, H-6)
~4.10	t	2H	O-CH ₂ -CH ₂ -OH
~3.97	t	2H	O-CH ₂ -CH ₂ -OH
~2.34	s	3H	Ar-CH ₃
~2.0 (variable)	br s	1H	-OH

Predicted data is based on spectral analysis of similar compounds and standard chemical shift tables.^[1]

Interpretation of the ^1H NMR Spectrum:

- Aromatic Region (δ 6.7-7.2 ppm):** The aromatic protons on the meta-substituted ring give rise to a complex multiplet. The triplet at approximately 7.18 ppm is characteristic of the proton at the 5-position, which is coupled to the two adjacent aromatic protons. The remaining aromatic protons appear as a multiplet around 6.76 ppm.
- Ethoxy Protons (δ 3.9-4.1 ppm):** The two methylene groups of the ethoxy chain appear as two distinct triplets. The downfield triplet at ~4.10 ppm is assigned to the methylene group adjacent to the phenoxy oxygen (O-CH₂), which is more deshielded. The upfield triplet at

~3.97 ppm corresponds to the methylene group bearing the hydroxyl group (-CH₂-OH). The coupling between these two groups results in the triplet splitting pattern (n+1 rule, where n=2).

- Methyl Protons (δ 2.34 ppm): The methyl group attached to the aromatic ring appears as a sharp singlet at approximately 2.34 ppm, as there are no adjacent protons to cause splitting.
- Hydroxyl Proton (δ ~2.0 ppm): The hydroxyl proton typically appears as a broad singlet. Its chemical shift is variable and depends on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.^[2]

Caption: Correlation of ¹H NMR signals with the molecular structure.

¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for **2-(3-Methylphenoxy)ethanol** in CDCl₃

Chemical Shift (δ, ppm)	Assignment
~158.8	Ar-C (C-1, C-O)
~139.5	Ar-C (C-3, C-CH ₃)
~129.2	Ar-CH (C-5)
~121.2	Ar-CH (C-4)
~115.0	Ar-CH (C-6)
~112.5	Ar-CH (C-2)
~69.5	O-CH ₂
~61.5	CH ₂ -OH
~21.5	Ar-CH ₃

Predicted data is based on spectral analysis of similar compounds and standard chemical shift tables.[3][4]

Interpretation of the ^{13}C NMR Spectrum:

- **Aromatic Carbons (δ 112-159 ppm):** Six distinct signals are expected for the aromatic carbons due to the meta-substitution pattern. The carbon attached to the ether oxygen (C-1) is the most downfield (~ 158.8 ppm), followed by the carbon bearing the methyl group (C-3) at ~ 139.5 ppm. The remaining four aromatic CH carbons appear in the range of δ 112-129 ppm.
- **Ethoxy Carbons (δ 61-70 ppm):** The two aliphatic carbons of the ethoxy group are observed at ~ 69.5 ppm (O-CH₂) and ~ 61.5 ppm (CH₂-OH). The carbon atom closer to the electronegative phenoxy oxygen is more deshielded and appears further downfield.
- **Methyl Carbon (δ 21.5 ppm):** The methyl carbon gives a signal in the typical aliphatic region at approximately 21.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol: IR Spectroscopy

The IR spectrum of **2-(3-Methylphenoxy)ethanol**, a liquid at room temperature, can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr) and analyzing it with an FTIR spectrometer.

Table 3: Characteristic IR Absorption Bands for **2-(3-Methylphenoxy)ethanol**

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3550-3200	Strong, Broad	O-H Stretch	Alcohol
3100-3000	Medium	C-H Stretch	Aromatic
2950-2850	Medium	C-H Stretch	Aliphatic (CH ₂ , CH ₃)
1600, 1490	Medium-Strong	C=C Stretch	Aromatic Ring
1250-1200	Strong	C-O Stretch	Aryl Ether
1100-1000	Strong	C-O Stretch	Primary Alcohol
860-680	Strong	C-H Bending	Aromatic (out-of-plane)

Data is based on typical IR absorption frequencies for the functional groups present.[5][6]

Interpretation of the IR Spectrum:

- O-H Stretch: A prominent, broad absorption band in the region of 3550-3200 cm⁻¹ is the most characteristic feature, confirming the presence of the hydroxyl group and indicating hydrogen bonding.[6]
- C-H Stretches: Aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups appear as stronger bands just below 3000 cm⁻¹.
- Aromatic C=C Stretches: Absorptions around 1600 and 1490 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the aromatic ring.
- C-O Stretches: Two strong C-O stretching bands are expected. The band in the 1250-1200 cm⁻¹ region is characteristic of an aryl ether, while the band in the 1100-1000 cm⁻¹ range is typical for a primary alcohol.
- Aromatic C-H Bending: Strong bands in the fingerprint region (below 900 cm⁻¹) arise from the out-of-plane C-H bending of the substituted aromatic ring, which can provide further information about the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry

The mass spectrum is typically obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

Table 4: Predicted Key Fragments in the Mass Spectrum of **2-(3-Methylphenoxy)ethanol**

m/z	Proposed Fragment
152	$[\text{C}_9\text{H}_{12}\text{O}_2]^+$ (Molecular Ion, M^+)
107	$[\text{CH}_3\text{C}_6\text{H}_4\text{O}]^+$
91	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)
77	$[\text{C}_6\text{H}_5]^+$
45	$[\text{CH}_2\text{CH}_2\text{OH}]^+$

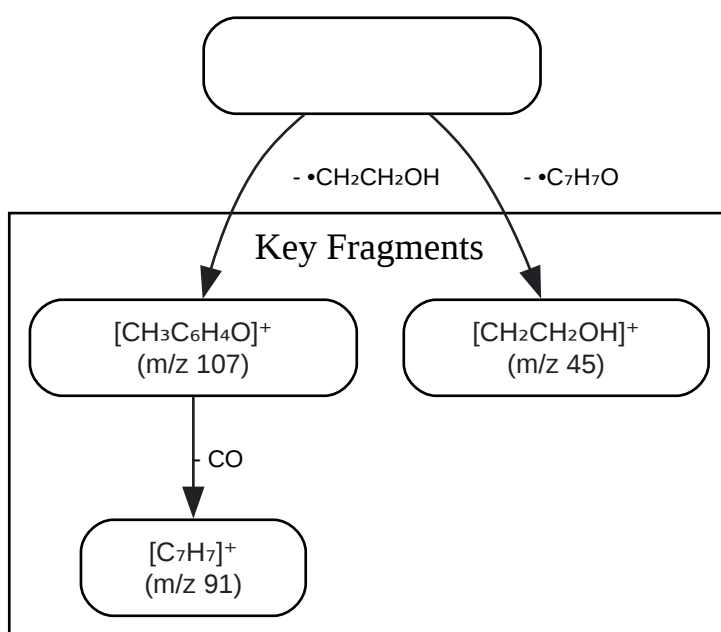
Predicted fragmentation is based on established fragmentation patterns of ethers and alcohols.

Interpretation of the Mass Spectrum:

- **Molecular Ion Peak (m/z 152):** The peak corresponding to the molecular weight of the compound (152.19 g/mol) should be observed, although it may be of low intensity due to the lability of the molecule under EI conditions.^{[7][8]}
- **Alpha-Cleavage:** A common fragmentation pathway for ethers is cleavage of the bond alpha to the oxygen atom. For **2-(3-Methylphenoxy)ethanol**, this can lead to the formation of a fragment with m/z 107, corresponding to the methylphenoxy radical cation.
- **Benzylic Cleavage:** Cleavage of the C-C bond beta to the aromatic ring can lead to the formation of the tropylium ion at m/z 91, a common and stable fragment for alkyl-substituted

aromatic compounds.

- Further Fragmentation: Loss of the ethoxyethanol side chain can result in the formation of the phenyl cation at m/z 77. A fragment at m/z 45, corresponding to the $[\text{CH}_2\text{CH}_2\text{OH}]^+$ ion, is also a likely product of the cleavage of the ether linkage.



[Click to download full resolution via product page](#)

Caption: Proposed fragmentation pathway for **2-(3-Methylphenoxy)ethanol**.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of **2-(3-Methylphenoxy)ethanol**. ^1H and ^{13}C NMR confirm the connectivity of the carbon-hydrogen framework. IR spectroscopy identifies the key functional groups, namely the hydroxyl, aromatic, and ether moieties. Mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns, further corroborating the proposed structure. This detailed spectroscopic guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling confident identification and quality assessment of this important chemical compound.

References

- The Royal Society of Chemistry. (n.d.). Supporting information for an article.
- Guidechem. (n.d.). **2-(3-methylphenoxy)ethanol** 13605-19-1.
- University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS.
- AIST. (n.d.). Spectral Database for Organic Compounds.
- Bioregistry. (n.d.). Spectral Database for Organic Compounds.
- Clark Physical Sciences Library. (n.d.). SDBS: Spectral Database for Organic Compounds.
- AIST. (n.d.). Introduction to the Spectral Data Base (SDBS).
- Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File.
- U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-(3-methylphenoxy)- - Substance Details - SRS.
- National Institute of Standards and Technology. (n.d.). Ethanol, 2-(4-methylphenoxy)-. In NIST Chemistry WebBook.
- ResearchGate. (n.d.). Figure 1. ¹H NMR spectra of (a) 2-(3-pentadecylphenoxy) ethanol (2),....
- National Institute of Standards and Technology. (n.d.). Ethanol, 2-phenoxy-. In NIST Chemistry WebBook.
- Doc Brown's Chemistry. (2025). C-13 nmr spectrum of ethanol.
- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
- Oregon State University. (n.d.). ¹³C NMR Chemical Shifts.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
- PubChemLite. (n.d.). **2-(3-methylphenoxy)ethanol** (C₉H₁₂O₂).
- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
- UCLA Chemistry. (n.d.). IR Absorption Table.
- SpectraBase. (n.d.). 2-(3'-Methoxy-5'-methylphenyl)-ethanol - Optional[Vapor Phase IR] - Spectrum.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of ethanol.
- PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. C₂H₆O CH₃CH₂OH infrared spectrum of ethanol vapour liquid film C₂H₅OH prominent wavenumbers cm⁻¹ detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Page loading... [wap.guidechem.com]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-(3-Methylphenoxy)ethanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076546#spectroscopic-data-nmr-ir-mass-spec-of-2-3-methylphenoxy-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com